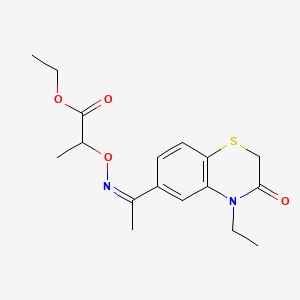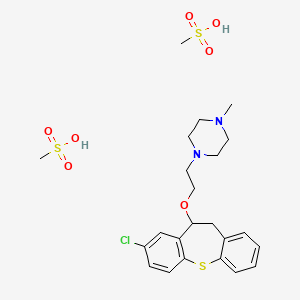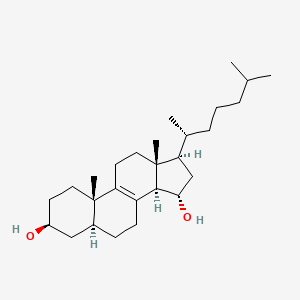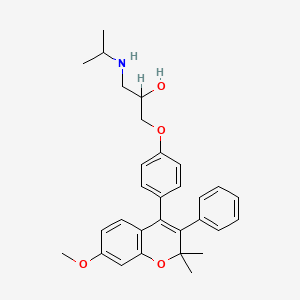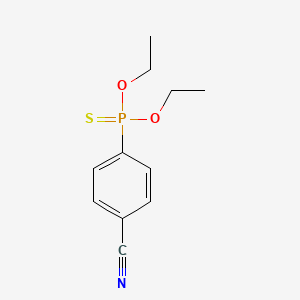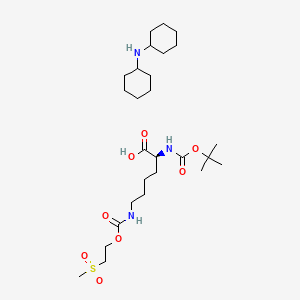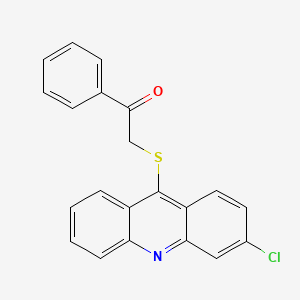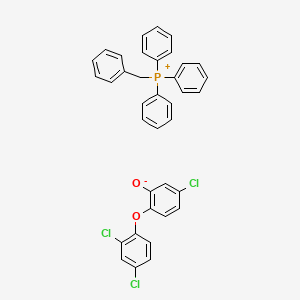
benzyl(triphenyl)phosphanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(triphenyl)phosphanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate is a complex organic compound that combines the properties of a phosphonium salt and a chlorinated phenolate. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds and as a phase-transfer catalyst.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl(triphenyl)phosphanium chloride can be synthesized through the reaction of triphenylphosphine with benzyl chloride. The reaction typically occurs in a polar solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of benzyl(triphenyl)phosphanium chloride involves large-scale reactions in batch reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature and reaction time .
化学反応の分析
Types of Reactions
Benzyl(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Alkenes, particularly trans-stilbenes and cinnamates.
科学的研究の応用
Benzyl(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a Wittig reagent for the synthesis of alkenes.
Industry: Utilized as a phase-transfer catalyst in the production of fluoroelastomers and printing inks.
作用機序
The mechanism of action of benzyl(triphenyl)phosphanium chloride involves its role as a nucleophilic catalyst. In the Wittig reaction, it forms a phosphonium ylide intermediate, which then reacts with carbonyl compounds to form alkenes. The molecular targets include aldehydes and ketones, and the pathway involves the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used for similar applications but lacks the benzyl group.
Benzyltriphenylphosphonium bromide: Similar in structure but with a bromide counterion instead of chloride.
Tetraphenylphosphonium chloride: Another phosphonium salt used in organic synthesis.
Uniqueness
Benzyl(triphenyl)phosphanium chloride is unique due to its combination of a benzyl group and a triphenylphosphonium moiety, which enhances its reactivity and makes it particularly effective in phase-transfer catalysis and Wittig reactions .
特性
CAS番号 |
93839-57-7 |
|---|---|
分子式 |
C37H28Cl3O2P |
分子量 |
641.9 g/mol |
IUPAC名 |
benzyl(triphenyl)phosphanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate |
InChI |
InChI=1S/C25H22P.C12H7Cl3O2/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-20H,21H2;1-6,16H/q+1;/p-1 |
InChIキー |
ZPDLQXKVHCHSDA-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



